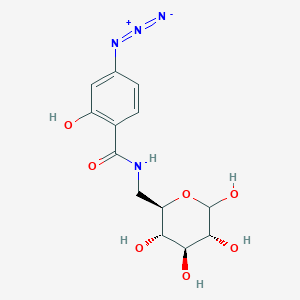
3-(2-Methyl-5-trifluoromethyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester
Descripción general
Descripción
3-(2-Methyl-5-trifluoromethyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester, commonly referred to as MTP-PE, is an organofluorine compound that has been studied for its potential applications in the fields of medicine, chemistry, and biochemistry. MTP-PE is a colorless, crystalline solid with a molecular weight of 315.3 g/mol and a melting point of 180–182 °C. It is an important intermediate for the synthesis of various pharmaceuticals and other compounds, and has been used extensively in laboratory studies.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Analysis
- The compound has been involved in chemical synthesis, where its structural determination is critical. For instance, Kumarasinghe et al. (2009) highlighted the importance of single-crystal X-ray analysis for unambiguous structure determination of similar compounds, underscoring the complexity of identifying specific regioisomers through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009).
Catalyst in Chemical Reactions
- The compound or its derivatives serve as catalysts in certain chemical reactions. Tayebi et al. (2011) demonstrated the use of a related sulfuric acid ester as a recyclable catalyst in condensation reactions, highlighting its effectiveness and potential for multiple uses without loss of catalytic activity (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
X-ray Diffraction Studies
- Shen et al. (2012) conducted a study involving a similar compound where X-ray diffraction and density-functional-theory (DFT) calculations were used to explore the molecular structure, providing insights into the structural properties of such compounds (Shen, Huang, Diao, & Lei, 2012).
Synthesis of Derivatives
- Research by Singh et al. (2005) illustrated the synthesis of ω-heterocyclic amino acids from carboxy lactams, showcasing a method that includes compounds similar to the one . This research sheds light on the versatility of these compounds in synthesizing various chemically important derivatives (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).
Study of Fluorine-Containing Derivatives
- Sokolov & Aksinenko (2012) investigated reactions involving fluorine-containing heterocyclic derivatives, relevant to the compound . Their study provides valuable information on the chemical behavior of such compounds (Sokolov & Aksinenko, 2012).
Anticancer Properties Evaluation
- Jose (2017) explored the anticancer properties of pyrazole derivatives, an area directly relevant to the compound of interest. This research highlights the potential biomedical applications of these compounds (Jose, 2017).
Synthesis for Functional Derivatives
- Prokopenko et al. (2010) synthesized derivatives of the compound for further chemical transformations, indicating its utility in the creation of more complex chemical structures (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Propiedades
IUPAC Name |
methyl 3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-14-5(6(15)4-8(16)17-2)3-7(13-14)9(10,11)12/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLRTZSSBYHGIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-5-trifluoromethyl-2H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate](/img/structure/B1439970.png)
![3-Ethynylimidazo[1,2-a]pyridine](/img/structure/B1439971.png)

![2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid](/img/structure/B1439973.png)







![3-Propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439987.png)